4-Methylcinnamic Acid

Antifungal Drug Resistance Chemosensitization

4-Methylcinnamic acid (4-MCA) is the research-grade para-methyl cinnamic acid derivative essential for overcoming antifungal tolerance in glutathione reductase (glr1Δ) mutants—activity not replicated by 4-methoxy or unsubstituted analogs. It is the definitive substrate for CYP199A4 enabling 100% regio-selective para-oxidation, and a validated building block for hydrogen-bond-driven co-crystal engineering. Substituting with generic cinnamic acid compromises target engagement, enzymatic precision, and crystal architecture. Procure 4-MCA to ensure experimental fidelity across antifungal chemosensitization, biocatalytic oxidation, and solid-form design workflows.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1866-39-3
Cat. No. B154263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcinnamic Acid
CAS1866-39-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
InChIKeyRURHILYUWQEGOS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcinnamic Acid (CAS 1866-39-3) Sourcing Guide: A Differentiated Cinnamic Acid Derivative for Advanced Research


4-Methylcinnamic acid (4-MCA, CAS 1866-39-3) is a para-substituted cinnamic acid derivative with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is a white crystalline powder with a melting point of 196-198 °C and is predominantly found in the *trans* configuration . Unlike the parent cinnamic acid, the presence of the methyl group on the aromatic ring confers distinct physicochemical and biological properties that are critical for specific research applications .

Why Generic Cinnamic Acid or Other Analogs Cannot Replace 4-Methylcinnamic Acid in Key Applications


While cinnamic acid derivatives share a common phenylpropenoic acid backbone, subtle structural modifications result in profound differences in biological activity, enzyme specificity, and material properties. The para-methyl substitution in 4-MCA is a key determinant of its function, leading to performance that is not replicated by unsubstituted cinnamic acid or analogs with different substituents like methoxy or chloro groups [1]. Attempting to substitute 4-MCA with a cheaper or more readily available analog can lead to a complete loss of efficacy in antifungal chemosensitization, altered enzymatic oxidation pathways, and failure in specific material science applications like co-crystal engineering [1].

Quantitative Evidence for Selecting 4-Methylcinnamic Acid Over Analogs: A Comparative Data Guide


Antifungal Activity in Resistant Mutants: 4-MCA vs. 4-Methoxycinnamic Acid

4-Methylcinnamic acid demonstrates superior antifungal activity against resistant fungal strains compared to its direct analog, 4-methoxycinnamic acid. This is a critical differentiator where the methyl group is essential for overcoming specific resistance mechanisms [1].

Antifungal Drug Resistance Chemosensitization

Enzymatic Oxidation Selectivity: CYP199A4 with 4-MCA vs. Cinnamic Acid

The cytochrome P450 enzyme CYP199A4 exhibits a strong preference for 4-methylcinnamic acid over the unsubstituted parent compound. This difference in substrate binding and oxidation selectivity makes 4-MCA a superior substrate for biocatalytic applications requiring regiospecific para-oxidation [1].

Biocatalysis Enzymology Cytochrome P450

Co-crystal Engineering Propensity: 4-MCA vs. Cinnamic Acid

4-Methylcinnamic acid is a reliable co-crystal former with various pyridyl derivatives, a property leveraged in crystal engineering to modify physicochemical properties like solubility and stability. This behavior is a direct consequence of its specific molecular structure and hydrogen-bonding capabilities [1].

Crystal Engineering Solid-State Chemistry Pharmaceutical Co-crystals

Optimal Application Scenarios for 4-Methylcinnamic Acid Based on Comparative Evidence


Antifungal Research: Overcoming Drug Resistance and Potentiating Cell Wall-Disrupting Agents

4-MCA is the compound of choice for research focused on overcoming antifungal tolerance, particularly in models involving glutathione reductase (glr1Δ) mutants. Unlike 4-methoxycinnamic acid, 4-MCA retains activity against these resistant strains [1]. Its demonstrated role as a chemosensitizer makes it valuable in studies aiming to reduce the minimum inhibitory concentration (MIC) of conventional antifungals like caspofungin [1].

Biocatalysis: Selective Oxidation by Cytochrome P450 Enzymes

In biocatalytic applications, 4-MCA is a superior substrate for the CYP199A4 enzyme. It enables 100% regio-selective oxidation at the para-substituent, a level of precision not achievable with the parent cinnamic acid [1]. This makes it essential for researchers developing enzymatic methods for the synthesis of specific para-oxidized aromatic compounds [1].

Crystal Engineering and Solid-State Materials

4-MCA is a validated building block for crystal engineering studies. Its ability to form co-crystals with pyridyl derivatives is documented, allowing researchers to design new solid forms with tailored physicochemical properties. Using a generic alternative would alter hydrogen-bonding patterns and likely fail to produce the same crystal structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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